Tubulin inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

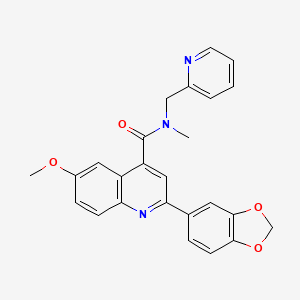

Molecular Formula |

C25H21N3O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-methoxy-N-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C25H21N3O4/c1-28(14-17-5-3-4-10-26-17)25(29)20-13-22(16-6-9-23-24(11-16)32-15-31-23)27-21-8-7-18(30-2)12-19(20)21/h3-13H,14-15H2,1-2H3 |

InChI Key |

ZQIMGETYDNIDFF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=N1)C(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a class of potent anti-cancer agents known as tubulin inhibitors. Due to the prevalence of multiple compounds referred to as "Tubulin Inhibator 13" or similar in scientific literature, this guide will focus on a selection of distinct and well-characterized molecules that fall under this nomenclature. We will delve into the specifics of a pyrazole-linked arylcinnamide analog, the 2-aryl-4-amide-quinoline derivative G13, KRIBB3, and ENMD-1198, all of which are potent microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during cell division. Consequently, targeting microtubule dynamics has become a highly successful strategy in cancer chemotherapy.

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). The compounds discussed in this guide belong to the latter category and act by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

Featured Tubulin Inhibitors

This section details the discovery, synthesis, and biological activity of four distinct tubulin inhibitors.

Pyrazole-Linked Arylcinnamide (Compound 15a)

A series of pyrazole and isoxazole-linked arylcinnamide conjugates have been synthesized and evaluated for their cytotoxic potential. Among these, the pyrazole-phenylcinnamides, particularly compound 15a , have demonstrated significant antiproliferative activity.[2][3]

2.1.1. Synthesis

The synthesis of pyrazole-linked arylcinnamide conjugates involves a straightforward multi-step route. A key step is the condensation of a substituted phenylacetic acid with a pyrazole aldehyde to form the cinnamide core structure.

2.1.2. Biological Activity and Quantitative Data

Compound 15a exhibits potent cytotoxicity against various human cancer cell lines. It effectively inhibits tubulin polymerization and arrests cells in the G2/M phase of the cell cycle.[2][4]

| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| 15a | HeLa | 0.4 | Not explicitly stated for 15a, but the class shows significant inhibition. |

| 15b | HeLa | 1.8 | Not explicitly stated for 15b |

| 15e | HeLa | 1.2 | Not explicitly stated for 15e |

2-aryl-4-amide-quinoline (G13)

Through structure-based rational design and systematic structural optimization of 2-aryl-4-amide-quinoline derivatives, analogue G13 was identified as a potent tubulin inhibitor with significant antitumor activity.[5][6]

2.2.1. Synthesis

The synthesis of G13 involves the construction of the quinoline core followed by amide coupling reactions to introduce the aryl substituents. The synthetic scheme is designed to allow for the exploration of a diverse range of substituents.

2.2.2. Biological Activity and Quantitative Data

G13 demonstrates good tubulin polymerization inhibitory activity and potent antiproliferative effects. It also inhibits the migration and invasion of cancer cells and exhibits antiangiogenic properties.[5]

| Compound | Assay | IC50 (µM) |

| G13 | Tubulin Polymerization Inhibition | 13.5 |

| G13 | Antiproliferative Activity (MDA-MB-231) | 0.65 - 0.90 |

| Colchicine | Tubulin Polymerization Inhibition | Not specified in the same study |

KRIBB3

KRIBB3, chemically identified as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a novel microtubule inhibitor that induces mitotic arrest and apoptosis in human cancer cells.[7][8]

2.3.1. Synthesis

The synthesis of KRIBB3 is based on the formation of the isoxazole ring system, a common scaffold in medicinal chemistry.

2.3.2. Biological Activity and Quantitative Data

KRIBB3 inhibits the proliferation of a range of cancer cells, arrests the cell cycle at the G2/M phase, and induces apoptosis. It has also shown antitumor activity in in vivo mouse models.[7][8]

| Compound | Cell Line | GI50 (µM) |

| KRIBB3 | HCT-116 | 0.2 - 2.5 |

ENMD-1198

ENMD-1198 is a novel, orally active, microtubule-destabilizing agent and an analog of 2-methoxyestradiol. It has demonstrated potent antiproliferative and antiangiogenic activity.[9][10]

2.4.1. Synthesis

The synthesis of ENMD-1198 is derived from the chemical modification of 2-methoxyestradiol.

2.4.2. Biological Activity and Quantitative Data

ENMD-1198 leads to cell cycle arrest and apoptosis in tumor cells. It also reduces the activity of hypoxia-inducible factor 1-alpha (HIF-1α) and signal transducer and activator of transcription 3 (STAT3).[9][10]

| Compound | Cell Line | IC50 (µM) for cell growth (24 hours) |

| ENMD-1198 | HUH-7 | 2.5 |

| ENMD-1198 | HepG2 | 2.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of these tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin protein (≥99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Thaw tubulin and GTP on ice.

-

Prepare a tubulin solution in polymerization buffer containing GTP on ice.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or paclitaxel).

-

Add the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes) to monitor microtubule polymerization (turbidity).

-

The IC50 value is determined by plotting the rate of polymerization or the final absorbance against the compound concentration.[11][12]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% cold ethanol)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[13][14]

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

The results will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by colchicine-binding site inhibitors and the general workflow for their evaluation.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Tubulin Polymerization Assays [bio-protocol.org]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Protocols – Flow cytometry [flowcytometry-embl.de]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. pubcompare.ai [pubcompare.ai]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Tubulin inhibitor 13 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the tubulin inhibitor D-64131. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on data presentation, experimental methodologies, and mechanistic pathways.

Chemical Structure and Properties

D-64131 is a potent, orally active small molecule that functions as a tubulin polymerization inhibitor. It belongs to the class of 2-aroylindoles and has demonstrated significant antimitotic and antitumor activities.

Chemical Name: (5-Methoxy-1H-indol-2-yl)(phenyl)methanone.[1]

Table 1: Chemical and Physical Properties of D-64131

| Property | Value | Source |

| CAS Number | 74588-78-6 | [1] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Solubility | Soluble in DMSO | [1] |

| SMILES | O=C(C(N1)=CC2=C1C=CC(OC)=C2)C3=CC=CC=C3 | MedChemExpress |

Biological Activity and Mechanism of Action

D-64131 exerts its biological effects by directly interacting with tubulin, a key component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

D-64131 inhibits the polymerization of tubulin, a critical process for the formation of microtubules. This activity has been quantified in biochemical assays.

Table 2: In Vitro Activity of D-64131

| Assay | IC₅₀ Value | Source |

| Tubulin Polymerization | 0.53 µM | MedChemExpress |

Antiproliferative and Cytotoxic Activity

D-64131 has shown potent antiproliferative activity against a wide range of human cancer cell lines. It is also effective against multidrug-resistant (MDR) and MRP-resistant tumor cell lines.

Table 3: Antiproliferative Activity of D-64131 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Source |

| U373 | Astrocytoma | 74 nM (proliferation), 62.7 nM (cell cycle) | MedChemExpress |

| Various (12 of 14 different organs) | Multiple | Mean IC₅₀ of 62 nM | MedChemExpress |

Mechanism of Action

The primary mechanism of action of D-64131 involves its binding to the colchicine-binding site on β-tubulin.[2] This binding event destabilizes microtubules, leading to the disruption of the mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[2] D-64131 has been shown to induce nuclear blebbing and abnormal nuclear structures, which are characteristic features of apoptosis.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo efficacy of D-64131. It exhibits oral bioavailability and has shown significant tumor growth inhibition in xenograft models. For instance, in a human amelanotic melanoma MEXF 989 tumor xenograft mouse model, oral administration of D-64131 at doses of 200-400 mg/kg resulted in significant inhibition of tumor growth.

Signaling Pathway and Experimental Workflows

Signaling Pathway of D-64131

The following diagram illustrates the proposed signaling pathway for D-64131, from its interaction with tubulin to the induction of apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

This diagram outlines the typical workflow for an in vitro tubulin polymerization assay to assess the inhibitory activity of compounds like D-64131.

Experimental Workflow: XTT Cell Proliferation Assay

The following diagram details the workflow for an XTT assay to determine the antiproliferative effects of D-64131 on cancer cells.

Experimental Protocols

Tubulin Polymerization Assay

This protocol is a generalized procedure for assessing the effect of a compound on tubulin polymerization in vitro.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

D-64131 stock solution in DMSO

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in the general tubulin buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add various concentrations of D-64131 or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

The rate of polymerization is proportional to the increase in absorbance.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC₅₀ value by determining the concentration of D-64131 that inhibits tubulin polymerization by 50% compared to the vehicle control.

XTT Cell Proliferation Assay

This protocol provides a method for determining the effect of D-64131 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

D-64131 stock solution in DMSO

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of D-64131 in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the D-64131 dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Prior to the end of the incubation, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of D-64131 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

D-64131 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and allow them to attach overnight.

-

Treat the cells with various concentrations of D-64131 or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Core Mechanism of Action of Tubulin Inhibitor 13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitors represent a cornerstone of modern chemotherapy, targeting the dynamic microtubule cytoskeleton essential for cell division and other vital cellular functions. This technical guide provides a detailed examination of the mechanism of action of Tubulin Inhibitor 13, a representative compound that targets the colchicine binding site on β-tubulin. By inhibiting tubulin polymerization, this class of compounds disrupts microtubule dynamics, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document synthesizes key findings on its biochemical and cellular effects, presents quantitative data for its activity, outlines relevant experimental protocols, and provides visual representations of its mechanism and associated experimental workflows.

Introduction to Tubulin as a Therapeutic Target

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers that are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[3] Due to the high proliferation rate of cancer cells, which are particularly dependent on the proper functioning of the mitotic spindle, tubulin has emerged as a key target for the development of anticancer agents.[1][2]

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] this compound belongs to the latter category, specifically a colchicine-binding site inhibitor, which interferes with the polymerization of tubulin dimers into microtubules.[4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its binding to the colchicine binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[4][5][6] This interaction disrupts the dynamic instability of microtubules, a process essential for the formation and function of the mitotic spindle.[3]

Binding to the Colchicine Site

The colchicine binding site is located at the interface between the α- and β-tubulin subunits.[5][7][8] By occupying this pocket, this compound induces a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules.[5] This leads to a net depolymerization of microtubules within the cell.

Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by this compound leads to a significant decrease in the cellular microtubule polymer mass.[2] This disruption of the microtubule network has profound consequences for the cell, most notably affecting the process of mitosis.

Cell Cycle Arrest at G2/M Phase

The proper formation and functioning of the mitotic spindle are critical for the segregation of chromosomes during mitosis. By disrupting the microtubule network, this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase, resulting in a cell cycle arrest at the G2/M phase.[4][6][9]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway.[6][10] The sustained mitotic arrest leads to the activation of pro-apoptotic proteins and caspases, culminating in programmed cell death.[6][9] Some studies suggest that this can also involve the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for representative tubulin inhibitors acting on the colchicine binding site, which are analogous to "this compound".

| Compound/Analog | Target Cell Line(s) | IC50 (Tubulin Polymerization) | IC50 (Cell Growth Inhibition) | Reference |

| ENMD-1198 (Analog 13) | Various Tumor Cell Lines | Not explicitly stated | Not explicitly stated, but potent | [4] |

| Pyrazole-linked arylcinnamide (St. 13) | HeLa, DU-145, A549, MDA-MB231 | ~1.5 µM | Not explicitly stated | [6] |

| T138067 | MDR phenotype tumors | Not explicitly stated | 11–165 nM | [4] |

| Analogue G13 | MDA-MB-231 | 13.5 µM | 0.65 µM - 0.90 µM | [7][8] |

| Indole-vinyl sulfone (14e) | K562 | Not explicitly stated | 55–305 nM | [9] |

| Chromene-based chalcone (Compound 14) | K562 | 19.6 µM | 38.7 µM | [11] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Reagents: Purified tubulin protein, GTP, PEM buffer (Pipes, EGTA, MgCl2), test compound (this compound).

-

Procedure:

-

Purified tubulin is incubated on ice with various concentrations of the test compound.

-

The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.

-

GTP is added to initiate polymerization.

-

The increase in absorbance at 340 nm or 350 nm, which corresponds to the formation of microtubules, is monitored over time.[11]

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Reagents: Cancer cell lines, cell culture medium, MTT solution, solubilization buffer (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The IC50 value, the concentration that inhibits cell growth by 50%, is calculated.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the cell cycle distribution.

-

Reagents: Cancer cell lines, test compound, PBS, ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Cells are treated with the test compound for a defined time (e.g., 24 hours).

-

Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then incubated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

-

Apoptosis Assay by Annexin V/PI Staining

This assay detects the induction of apoptosis in treated cells.

-

Reagents: Cancer cell lines, test compound, Annexin V-FITC, propidium iodide (PI), binding buffer.

-

Procedure:

-

Cells are treated with this compound for a specific duration.

-

The cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

Caption: Workflow for characterizing a tubulin inhibitor.

Logical Relationship of Cellular Events

Caption: Cascade of cellular events induced by this compound.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Unveiling the Molecular Target: A Technical Guide to the Binding Site of Tubulin Inhibitor 13

For Immediate Release

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Tubulin Inhibitor 13 (also known as G13 or E27), a potent anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, molecular biology, and pharmacology. Herein, we detail the specific molecular interactions, summarize key quantitative data, and provide established experimental protocols for the characterization of this compound.

Executive Summary

The Colchicine-Binding Site: The Molecular Target of this compound

This compound targets one of the three major drug-binding sites on the tubulin heterodimer, the colchicine site, which is located at the interface between the α- and β-tubulin subunits. By occupying this pocket, the inhibitor prevents the conformational changes required for tubulin dimers to polymerize into microtubules.

A molecular docking study has provided critical insights into the binding mode of G13 within this pocket. The key interactions include:

-

Hydrogen Bonding: The hydroxymethyl group of G13 forms a crucial hydrogen bond with the amino acid residue Asn101 on β-tubulin. This interaction is believed to significantly contribute to the binding affinity of the inhibitor.

-

Hydrophobic Interactions: The 3',4',5'-trimethoxyphenyl moiety of G13 is situated within a hydrophobic pocket and engages in van der Waals interactions with several nonpolar residues, including Leu242, Ile318, Val238, and Ile378 .

-

Structural Overlap: The 6-methyl-quinoline portion of G13 occupies a similar space to the tropolone ring of colchicine, indicating a conserved binding orientation for inhibitors targeting this site.

These specific molecular interactions underscore the high-affinity binding of this compound to the colchicine site, leading to potent inhibition of microtubule dynamics.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant data.

Table 1: Tubulin Polymerization Inhibition

| Compound | IC₅₀ (μM) |

| This compound (G13) | 13.5[1][2] |

Table 2: Antiproliferative Activity against MDA-MB-231 Human Breast Cancer Cells

| Compound | IC₅₀ (μM) |

| This compound (G13) | 0.65 - 0.90[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activity of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add varying concentrations of this compound (or control compounds) to the wells. Include a DMSO-only control.

-

Incubate the plate on ice for 5 minutes to allow for compound binding.

-

Transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value by determining the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for characterization.

References

- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubulin Inhibitor 13: A Colchicine Binding Site Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the question of whether "Tubulin inhibitor 13" acts as a colchicine binding site inhibitor. The nomenclature "this compound" can refer to at least two distinct chemical entities in scientific literature: ENMD-1198 and G13 . This guide confirms that both compounds are indeed inhibitors of tubulin polymerization that exert their effects by binding to the colchicine site on β-tubulin.

This document provides a comprehensive overview of the available data on these compounds, including their mechanism of action, quantitative efficacy, and effects on cellular signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Compound Profiles

ENMD-1198 (Compound 13): This compound is a novel, orally active microtubule-targeting agent that was rationally designed as an analog of 2-methoxyestradiol.[1][2] It has been developed to have improved metabolic stability and anti-tubulin properties.[3][4] Studies have confirmed that ENMD-1198 binds to the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis.[1][5]

G13: This compound is a 2-aryl-4-amide-quinoline derivative identified through structure-based drug design.[6] It is a potent inhibitor of tubulin polymerization and has demonstrated significant antiproliferative activity against various cancer cell lines.[6][7] Molecular docking studies and experimental evidence confirm that G13 binds to the colchicine binding site on tubulin, thereby inducing microtubule network disassembly, cell cycle arrest, and apoptosis.[6][7]

Quantitative Data

The following tables summarize the quantitative data available for ENMD-1198 and G13, focusing on their antiproliferative and tubulin polymerization inhibitory activities.

Table 1: Antiproliferative Activity (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| ENMD-1198 | HUH-7 (Hepatocellular Carcinoma) | 2.5 | [1][2] |

| HepG2 (Hepatocellular Carcinoma) | 2.5 | [1][2] | |

| G13 | HCT116 (Colon Carcinoma) | 0.90 | [7] |

| A549 (Lung Carcinoma) | 0.86 | [7] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.65 | [7] |

Table 2: Tubulin Polymerization Inhibition

| Compound | Assay Parameter | Value (µM) | Reference(s) |

| G13 | IC50 | 13.5 | [6][7] |

| Colchicine (Reference) | IC50 | 8.1 | [6] |

Mechanism of Action at the Colchicine Binding Site

Colchicine binding site inhibitors (CBSIs) represent a major class of microtubule-destabilizing agents. The colchicine binding site is located at the interface between the α- and β-tubulin subunits. When a CBSI binds to this site, it induces a conformational change in the tubulin dimer, resulting in a curved structure. This altered conformation prevents the proper head-to-tail polymerization of tubulin dimers into protofilaments and disrupts the lateral interactions between protofilaments that are necessary for microtubule formation. The overall effect is the inhibition of microtubule assembly, leading to the disassembly of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

-

GTP solution (10 mM)

-

Test compounds (e.g., G13, ENMD-1198) and reference compounds (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Pre-warm the microplate reader to 37°C.

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).

-

To initiate the polymerization reaction, add the reconstituted tubulin solution to each well.

-

Immediately place the plate in the microplate reader and record the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

-

The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine binding site by measuring its ability to compete with radiolabeled colchicine.

Materials:

-

Purified tubulin protein

-

[³H]colchicine (radiolabeled colchicine)

-

Test compounds

-

G-PEM buffer with 5% glycerol

-

GF/C glass microfiber filters

-

Scintillation counter

Procedure:

-

Incubate purified tubulin (0.2 mg/mL) with a fixed concentration of [³H]colchicine (e.g., 0.1 µM) and varying concentrations of the test compound in G-PEM buffer.

-

Incubate the mixture at 37°C for 1 hour to allow for competitive binding.

-

Filter the binding mixture through GF/C glass microfiber filters to separate protein-bound from unbound radiolabel.

-

Wash the filters twice with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

A decrease in radioactivity on the filter in the presence of the test compound indicates competition for the colchicine binding site. The binding affinity (Ki) can be calculated from the IC₅₀ of the competition curve.

Cell Viability/Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to assess the effect of a compound on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., phospho-STAT3, STAT3, phospho-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells treated with the test compound and control cells to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Materials:

-

Treated and untreated cells

-

Propidium iodide (PI) for cell cycle analysis

-

Annexin V-FITC and PI for apoptosis analysis

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Harvest cells after treatment with the test compound.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure for Apoptosis Analysis:

-

Harvest cells after treatment.

-

Wash the cells and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Signaling Pathways and Cellular Effects

ENMD-1198

ENMD-1198, through its primary action of microtubule destabilization, triggers a cascade of downstream signaling events. It has been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] Specifically, ENMD-1198 has been reported to:

-

Inhibit STAT3 and NF-κB Signaling: It decreases the levels of phosphorylated (active) STAT3 and NF-κB.[1]

-

Reduce HIF-1α Levels: By disrupting microtubule function, it inhibits the accumulation of Hypoxia-Inducible Factor 1-alpha, a key regulator of angiogenesis.[4]

-

Suppress Pro-survival Kinases: It inhibits the phosphorylation of key kinases in the MAPK/Erk and PI3K/Akt pathways, as well as Focal Adhesion Kinase (FAK).[2][8]

These effects collectively contribute to its anti-proliferative, anti-angiogenic, and pro-apoptotic activities.

Caption: Signaling pathways affected by ENMD-1198.

G13

The primary cellular effects of G13 stem from its potent inhibition of tubulin polymerization. This leads to:

-

G2/M Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. G13 has been shown to induce apoptosis, which is associated with an increase in intracellular Reactive Oxygen Species (ROS) and a decrease in the mitochondrial membrane potential (MMP).[6][9] This suggests that G13-induced apoptosis is mediated through mitochondrial dysfunction.

Caption: G13-induced cell cycle arrest and apoptosis pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for Tubulin Polymerization Assay.

Caption: Workflow for Competitive Colchicine Binding Assay.

Conclusion

References

- 1. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-1198, an Orally Active Tubulin-Binding Agent, Reduces HIF-1α and STAT3 Activity | MedChemExpress [medchemexpress.eu]

- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

- 5. Significant antitumor activity in vivo following treatment with the microtubule agent ENMD-1198 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Unraveling the Impact of Tubulin Inhibitor 13 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, with several successful drugs targeting this process. This technical guide provides an in-depth analysis of a novel tubulin inhibitor, designated as Tubulin Inhibitor 13 (also known as PP-13), focusing on its effects on microtubule dynamics and its potential as an anticancer agent.

Mechanism of Action

This compound (PP-13) is a potent microtubule-destabilizing agent.[1] It exerts its effects by directly interacting with tubulin, specifically binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to a significant reduction in the microtubule polymer mass.[1] Consequently, the inhibitor disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2][3]

dot

Figure 1: Mechanism of action of this compound.

Effects on Microtubule Dynamics

In vitro studies have demonstrated that PP-13 significantly impacts microtubule assembly in a dose-dependent manner. It does not affect the initiation of microtubule assembly but markedly reduces the rate and extent of polymerization.[1] This leads to a decrease in the overall microtubule polymer mass. Electron microscopy has confirmed the depolymerizing effect of PP-13, showing a lack of microtubules in its presence.[1]

Quantitative Data on Microtubule Dynamics

While detailed quantitative data on the specific rates of polymerization and depolymerization in the presence of PP-13 are not extensively published, the available information clearly indicates a potent inhibitory effect on microtubule growth.

Cellular Effects of this compound

The disruption of microtubule dynamics by PP-13 translates into significant cellular consequences, primarily affecting rapidly dividing cells such as cancer cells.

Cytotoxicity

PP-13 exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with IC50 values for cell growth inhibition typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| NSCLC Lines | 76 - 255 | |

| H358 | Non-Small Cell Lung Cancer | ~170 |

| H322 | Non-Small Cell Lung Cancer | Data not specified |

| A549 | Non-Small Cell Lung Cancer | Data not specified |

| H1975 | Non-Small Cell Lung Cancer | Data not specified |

| H3255 | Non-Small Cell Lung Cancer | Data not specified |

| H1650 | Non-Small Cell Lung Cancer | Data not specified |

| PC9 | Non-Small Cell Lung Cancer | Data not specified |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not specified |

| Other Cancer Lines | 67 - 145 | |

| HCT116 | Colorectal Cancer | Data not specified |

| HT29 | Colorectal Cancer | Data not specified |

| MCF7 | Breast Cancer | Resistant |

| PC3 | Prostate Cancer | Data not specified |

| HeLa | Cervical Cancer | ~120 |

| Colo829 | Melanoma | Data not specified |

| A375 | Melanoma | Data not specified |

| A7 | Melanoma | Data not specified |

| SkMel-2 | Melanoma | Data not specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 23 - 33 |

| Normal Cell Lines | ||

| MRC5 | Human Fetal Lung Fibroblast | ~70 |

| HaCat | Human Keratinocyte | ~70 |

Table 1: Cytotoxic activity of this compound (PP-13) against various human cancer and normal cell lines after 72 hours of treatment.[4]

Cell Cycle Arrest and Apoptosis

By disrupting the mitotic spindle, PP-13 causes a cell cycle arrest in the G2/M phase.[1][3] Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is evidenced by the cleavage of caspase-3, a key executioner caspase.[3]

dot

Figure 2: Signaling pathway of PP-13 induced apoptosis.

Furthermore, treatment with PP-13 has been observed to induce spindle multipolarity, a state where cells form more than two spindle poles, which is a lethal event leading to mitotic catastrophe and cell death.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (PP-13) dissolved in DMSO

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340-350 nm and maintaining a temperature of 37°C.

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add varying concentrations of PP-13, control compounds, or vehicle (DMSO) to the wells.

-

Place the plate in the spectrophotometer pre-heated to 37°C.

-

Immediately begin recording the absorbance at 350 nm every 30 seconds for at least 60 minutes.

-

An increase in absorbance indicates microtubule polymerization.

dot

Figure 3: Workflow for in vitro tubulin polymerization assay.

Immunofluorescence Staining for Microtubule Analysis

This method allows for the visualization of the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

This compound (PP-13)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope.

Procedure:

-

Treat cells with PP-13 or vehicle for the desired time.

-

Wash cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with PP-13 or vehicle

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer.

Procedure:

-

Harvest cells (including floating and adherent cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with PP-13 or vehicle

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer.

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add PI to the cell suspension immediately before analysis.

-

Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

This compound (PP-13) is a promising novel anticancer agent that functions by disrupting microtubule dynamics through binding to the colchicine site on β-tubulin. Its potent cytotoxic effects against a wide array of cancer cell lines, coupled with its ability to induce G2/M cell cycle arrest and apoptosis, underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate effects of this and other tubulin inhibitors on microtubule dynamics and cellular processes. Further research to elucidate more precise quantitative effects on microtubule dynamics will be invaluable in fully understanding its mechanism of action and in the development of next-generation microtubule-targeting drugs.

References

Apoptosis Induction by Tubulin Inhibitor 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1] This technical guide focuses on Tubulin inhibitor 13, a potent small molecule that destabilizes microtubules by binding to the colchicine-binding site on β-tubulin.[2] Inhibition of tubulin polymerization by this agent leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[3][4] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the apoptosis-inducing activity of this compound and its close analogue, G13.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the closely related compound G13, which also targets the colchicine-binding site of tubulin.

| Compound | Assay | Parameter | Value | Cell Line | Reference |

| This compound (E27) | Tubulin Polymerization | IC50 | 16.1 µM | N/A | [5] |

| G13 | Tubulin Polymerization | IC50 | 13.5 µM | N/A | [2][4] |

Table 1: Tubulin Polymerization Inhibition

| Compound | Concentration | Treatment Duration | Apoptotic Cells (%) | Cell Line | Reference |

| G13 | 1 µM | 24 hours | 20.6% | MDA-MB-231 | [2] |

| G13 | 5 µM | 24 hours | 32.2% | MDA-MB-231 | [2] |

Table 2: Induction of Apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

This compound

-

Microplate reader capable of fluorescence measurement (Ex = 360 nm, Em = 450 nm)

-

-

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice by combining the General Tubulin Buffer, GTP, and the fluorescent reporter.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the polymerization by adding purified tubulin to the mixture.

-

Immediately transfer the plate to a pre-warmed (37°C) microplate reader.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

The rate of tubulin polymerization is proportional to the increase in fluorescence.[6][7] The IC50 value is determined by plotting the inhibition of polymerization against the inhibitor concentration.[8]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the inhibitor.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[10]

-

Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[9]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.[12]

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Signaling Pathways and Visualizations

This compound induces apoptosis primarily by disrupting microtubule dynamics, which triggers a cascade of cellular events.

Core Signaling Pathway

The primary mechanism involves the inhibition of tubulin polymerization, leading to the disassembly of microtubules. This disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] The cell's spindle assembly checkpoint detects this abnormality, leading to an arrest in the G2/M phase of the cell cycle.[3][14] Prolonged mitotic arrest activates downstream apoptotic pathways, often involving the activation of caspase cascades, leading to programmed cell death.[15] In some contexts, this can occur through a p53-independent mechanism and may involve the regulation of proteins such as p21.[5]

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxanim.com [maxanim.com]

- 8. Tubulin polymerization assay [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Combretastatin A-4 Analogs: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Structure-Activity Relationship of Combretastatin A-4 Analogs as Potent Tubulin Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Combretastatin A-4 (CA-4) analogs, a prominent class of tubulin inhibitors that target the colchicine binding site. CA-4, a natural product isolated from the African bush willow Combretum caffrum, has garnered significant attention in oncology research due to its potent cytotoxic and anti-vascular effects.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents.

Introduction to Combretastatin A-4 and its Mechanism of Action

Combretastatin A-4 is a cis-stilbene that exerts its biological activity by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Furthermore, CA-4 and its analogs have demonstrated potent anti-vascular properties, selectively targeting and disrupting the tumor vasculature, which leads to tumor necrosis.[1]

The clinical development of CA-4 has been hampered by its poor water solubility and the propensity of the active cis-isomer to convert to the less active trans-isomer.[3] This has spurred extensive research into the development of analogs with improved physicochemical properties and enhanced biological activity.

Signaling Pathway of Tubulin Polymerization and Inhibition

The dynamic instability of microtubules is a tightly regulated process. Tubulin inhibitors like Combretastatin A-4 interfere with this equilibrium, leading to mitotic arrest and apoptosis. The following diagram illustrates the basic principle of tubulin polymerization and the inhibitory action of CA-4.

Caption: Mechanism of Tubulin Polymerization and Inhibition by CA-4.

Structure-Activity Relationship (SAR) Studies of Combretastatin A-4 Analogs

Extensive SAR studies have been conducted to identify the key structural features of CA-4 responsible for its potent biological activity. These studies have primarily focused on modifications of the A-ring, the B-ring, and the ethylene bridge connecting them.[2][4]

The A-Ring: 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore for the activity of CA-4 analogs.[2] It is believed to anchor the molecule to the colchicine binding site on tubulin. Modifications to this ring generally lead to a significant decrease in potency.

The B-Ring: Substituent Effects

The B-ring offers more flexibility for modification to improve potency and physicochemical properties. The 3'-hydroxy-4'-methoxy substitution pattern of CA-4 is optimal for its activity.

| Compound | B-Ring Substitution | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) vs. NCI-H460 | Cytotoxicity IC50 (nM) vs. HCT-15 |

| CA-4 | 3'-OH, 4'-OCH3 | 1.2 | 1.7 | 3.0 |

| Analog 8b | 3'-NH2, 4'-OCH3 | 2.5 | 30 | 58 |

| Analog 8c | 3'-OH, 4'-OCH3 | 2.3 | 29 | 49 |

| Analog 8d | 3'-NH2, 4'-H | >100 | 7260 | 8550 |

| Analog 8e | 3'-N(CH3)2, 4'-H | 23 | 36 | 79 |

Data compiled from Wang et al., J. Med. Chem. 2002, 45 (12), pp 2543–2551.[5]

The Ethylene Bridge: The Importance of the cis-Conformation

The cis (or Z) configuration of the double bond in the ethylene bridge is crucial for the high potency of CA-4.[2] The trans (or E) isomer is significantly less active. To overcome the instability of the cis-double bond, various strategies have been employed, including the introduction of bulky groups or the replacement of the double bond with heterocyclic rings that mimic the cis-conformation.

| Compound | Bridge Modification | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) vs. NCI-H460 | Cytotoxicity IC50 (nM) vs. HCT-15 |

| CA-4 (cis) | -CH=CH- | 1.2 | 1.7 | 3.0 |

| Analog 10 | N-methyl-indol-5-yl | 1.8 | 14 | 19 |

| Analog 11 | N-methyl-indolin-5-yl | 48 | 58 | 150 |

Data compiled from Wang et al., J. Med. Chem. 2002, 45 (12), pp 2543–2551.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of combretastatin A-4 analogs.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into the growing microtubules allows for real-time monitoring of polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds dissolved in DMSO

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorometer

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

-

On ice, prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiate the polymerization reaction by transferring the plate to a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm for DAPI) every minute for 60 minutes.

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., NCI-H460, HCT-15)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well, clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Workflow for SAR Studies of Tubulin Inhibitors

The discovery and optimization of tubulin inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Caption: Workflow for SAR Studies of Tubulin Inhibitors.

Summary of Key SAR Findings

The following diagram summarizes the key structural features of combretastatin A-4 analogs that are important for their biological activity.

Caption: Key SAR Findings for Combretastatin A-4 Analogs.

Conclusion